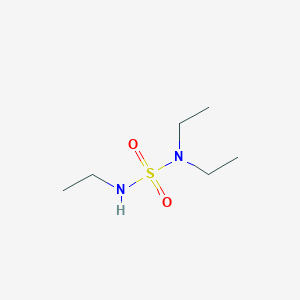
Diéthyl(éthylsulfamoyl)amine
Vue d'ensemble
Description
Diethyl(ethylsulfamoyl)amine is an organic compound with the molecular formula C6H16N2O2S. It is a member of the sulfonamide family, characterized by the presence of a sulfur atom bonded to a nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer chemistry.
Applications De Recherche Scientifique
Diethyl(ethylsulfamoyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: It is explored for its potential use in drug design and development, particularly in the creation of new antibiotics.
Industry: Diethyl(ethylsulfamoyl)amine is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl(ethylsulfamoyl)amine can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of a copper-catalyzed dual S–H/N–H activation methodology, which allows for the efficient formation of sulfenamides, sulfinamides, and sulfonamides . The reaction typically requires mild conditions and can be performed at room temperature.
Industrial Production Methods: In industrial settings, the production of diethyl(ethylsulfamoyl)amine often involves the reaction of diethylamine with ethylsulfonyl chloride. This process is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl(ethylsulfamoyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it back to the corresponding thiol and amine.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonamides
Reduction: Thiols and amines
Substitution: Various substituted sulfonamides
Mécanisme D'action
The mechanism of action of diethyl(ethylsulfamoyl)amine involves its interaction with biological molecules. The sulfonamide group mimics the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, diethyl(ethylsulfamoyl)amine disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
- Sulfenamides
- Sulfinamides
- Sulfonamides
Comparison: Diethyl(ethylsulfamoyl)amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to other sulfonamides, it has a higher reactivity due to the presence of the ethyl groups, which enhance its nucleophilicity. This makes it a valuable compound in synthetic chemistry and drug development.
Propriétés
IUPAC Name |
(diethylsulfamoylamino)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-4-7-11(9,10)8(5-2)6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGBCVVJGMDIML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















